4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic molecule featuring a benzodiazole core, a pyrrolidinone ring, and various substituents including chloro, fluoro, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Fluoro Substituents: These can be introduced via halogenation reactions using reagents like thionyl chloride or fluorinating agents.
Formation of the Pyrrolidinone Ring: This involves the cyclization of an appropriate amide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substituents can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.
Uniqueness
The uniqueness of 4-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one lies in its specific combination of substituents, which can confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C26H23ClFN3O2 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H23ClFN3O2/c1-2-33-24-13-6-5-12-23(24)30-15-17(14-25(30)32)26-29-21-10-3-4-11-22(21)31(26)16-18-19(27)8-7-9-20(18)28/h3-13,17H,2,14-16H2,1H3 |
InChI Key |
XNEOWFQHLNYLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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